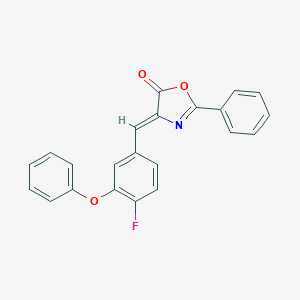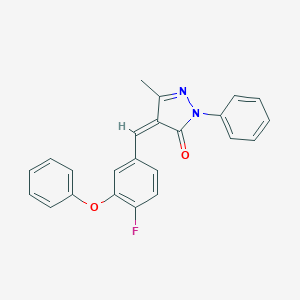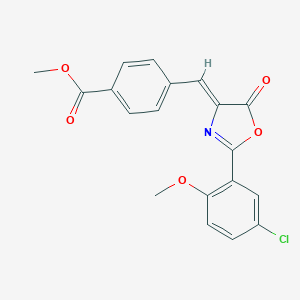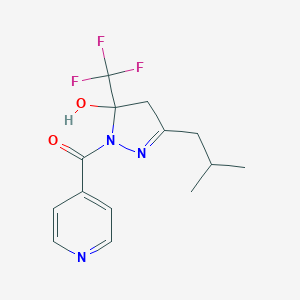![molecular formula C25H23ClN4O6 B299262 2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as LQFM064 and is a hydrazide derivative of the benzaldehyde compound. The unique chemical structure of LQFM064 has made it a promising candidate for the development of new drugs that can be used to treat a variety of diseases.
Wirkmechanismus
The exact mechanism of action of LQFM064 is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of the cannabinoid receptor CB2. This receptor is primarily expressed on immune cells and is involved in the regulation of immune function and inflammation. LQFM064 has been shown to bind to CB2 and activate downstream signaling pathways, leading to the modulation of immune cell function and the reduction of inflammation.
Biochemical and Physiological Effects:
LQFM064 has been found to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as macrophages and T cells. Additionally, LQFM064 has been found to exhibit anti-tumor and anti-cancer properties, with studies showing that it can induce cell death in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of LQFM064 is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs for the treatment of a variety of diseases. Additionally, LQFM064 has been found to have a high affinity for the cannabinoid receptor CB2, which is a promising target for the development of new drugs for the treatment of inflammation and immune-related diseases.
One of the limitations of LQFM064 is its relatively complex chemical structure, which can make it difficult to synthesize in large quantities. Additionally, further studies are needed to fully elucidate the mechanism of action of LQFM064 and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of LQFM064. One area of interest is the development of new drugs that target the cannabinoid receptor CB2 for the treatment of inflammation and immune-related diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of LQFM064 and its potential applications in the treatment of cancer and other diseases. Finally, the synthesis of LQFM064 and related compounds may be optimized to improve yield and scalability for large-scale production.
Synthesemethoden
The synthesis of LQFM064 involves the reaction of 2-chlorobenzaldehyde with 2-aminophenol to yield 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with 2,5-dimethoxybenzoyl chloride to yield 2-(2-chlorophenyl)-5-(2,5-dimethoxybenzoyl)benzoxazole. The final step involves the reaction of this intermediate with hydrazine hydrate and acetic anhydride to yield LQFM064.
Wissenschaftliche Forschungsanwendungen
LQFM064 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, LQFM064 has been found to have a high affinity for the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation.
Eigenschaften
Produktname |
2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide |
|---|---|
Molekularformel |
C25H23ClN4O6 |
Molekulargewicht |
510.9 g/mol |
IUPAC-Name |
N//'-[(E)-[4-[2-(2-chloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2,5-dimethoxyphenyl)oxamide |
InChI |
InChI=1S/C25H23ClN4O6/c1-34-18-11-12-22(35-2)21(13-18)29-24(32)25(33)30-27-14-16-7-9-17(10-8-16)36-15-23(31)28-20-6-4-3-5-19(20)26/h3-14H,15H2,1-2H3,(H,28,31)(H,29,32)(H,30,33)/b27-14+ |
InChI-Schlüssel |
MKEUGGKCWMZPAJ-MZJWZYIUSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)
![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)


![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299192.png)
![(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B299193.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299200.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide](/img/structure/B299201.png)